molecular formula C12H10N2O4 B11768823 Benzyl 2,4-dihydroxypyrimidine-5-carboxylate

Benzyl 2,4-dihydroxypyrimidine-5-carboxylate

Cat. No.: B11768823
M. Wt: 246.22 g/mol
InChI Key: DGFRMIJXAFECBI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Benzyl 2,4-dihydroxypyrimidine-5-carboxylate typically involves multistep reactions. One common synthetic route includes the protection of benzene-1,3-diamine followed by reaction with ethyl 2,4-dichloropyrimidine-5-carboxylate, arylamines, intramolecular cyclization, acid hydrolysis, and substitution . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimization for large-scale production.

Chemical Reactions Analysis

Benzyl 2,4-dihydroxypyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Benzyl 2,4-dihydroxypyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Benzyl 2,4-dihydroxypyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Benzyl 2,4-dihydroxypyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological activities.

Properties

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

benzyl 2,4-dioxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C12H10N2O4/c15-10-9(6-13-12(17)14-10)11(16)18-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,15,17)

InChI Key

DGFRMIJXAFECBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CNC(=O)NC2=O

Origin of Product

United States

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